molecular formula C15H17N3O B8718275 2-Amino-N-[4-(dimethylamino)phenyl]benzamide

2-Amino-N-[4-(dimethylamino)phenyl]benzamide

Cat. No. B8718275
M. Wt: 255.31 g/mol
InChI Key: GDSMEZNTTFTKTK-UHFFFAOYSA-N
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Patent
US05576335

Procedure details

To a suspension of N-(4-dimethylaminophenyl)-2-nitrobenzamide (3.0 g) in ethanol (30 ml) was added a catalytic amount of 10% palladium/carbon and catalytic reduction was carried out at a pressure of 1-2.5 arms at room temperature for 4 hrs. After the filtration of 10 catalyst, the solvent was distilled off and crystallization of the residue from chloroform/ethyl acetate afforded N-(4-dimethylaminophenyl)-2-aminobenzamide (2.2 g, 79%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:21])[C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:20])[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[N+:17]([O-])=O)=[CH:5][CH:4]=1>C(O)C.[Pd]>[CH3:1][N:2]([CH3:21])[C:3]1[CH:4]=[CH:5][C:6]([NH:9][C:10](=[O:20])[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[NH2:17])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CN(C1=CC=C(C=C1)NC(C1=C(C=CC=C1)[N+](=O)[O-])=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the filtration of 10 catalyst
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
crystallization of the residue from chloroform/ethyl acetate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)NC(C1=C(C=CC=C1)N)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.